molecular formula C37H66O7 B14339222 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5'-(1-hydroxyundecyl)(2,2'-bifuran)-5-yl)tridecyl)-5-methyl- CAS No. 105072-16-0

2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5'-(1-hydroxyundecyl)(2,2'-bifuran)-5-yl)tridecyl)-5-methyl-

Cat. No.: B14339222
CAS No.: 105072-16-0
M. Wt: 622.9 g/mol
InChI Key: LOBTVFMXMAFWGY-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- is a complex organic compound with a unique structure that includes multiple functional groups such as furanone, hydroxyl, and bifuran units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves multiple steps, starting from simpler precursors. One possible synthetic route is as follows:

    Formation of the Bifuran Unit: The synthesis begins with the formation of the bifuran unit through a Diels-Alder reaction between a furan derivative and a suitable dienophile.

    Hydroxylation: The bifuran unit is then subjected to hydroxylation using a reagent such as osmium tetroxide to introduce hydroxyl groups at specific positions.

    Alkylation: The hydroxylated bifuran is alkylated with a long-chain alkyl halide under basic conditions to introduce the undecyl group.

    Cyclization: The resulting intermediate undergoes cyclization to form the furanone ring, which is facilitated by acidic or basic catalysts.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of dihydrofuranone derivatives.

    Substitution: Formation of alkyl or acyl derivatives.

Scientific Research Applications

2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and furanone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The bifuran unit may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxydecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl-: Similar structure but with a different alkyl chain length.

    2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)dodecyl)-5-methyl-: Similar structure but with a different alkyl chain length.

Uniqueness

The uniqueness of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- lies in its specific combination of functional groups and the length of its alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

105072-16-0

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[12,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-30(38)32-23-24-33(43-32)34-25-26-35(44-34)36(40)31(39)22-19-16-13-10-8-9-11-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3

InChI Key

LOBTVFMXMAFWGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(C(CCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

Origin of Product

United States

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